molecular formula C7H7F3N2O2S B11806355 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B11806355
M. Wt: 240.21 g/mol
InChI Key: BAHOYLGSCJVZGA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a thiazole-based heterocyclic compound characterized by a dimethylamino group at position 2, a trifluoromethyl group at position 4, and a carboxylic acid moiety at position 3. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups, creating unique electronic and steric properties.

Properties

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.21 g/mol

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H7F3N2O2S/c1-12(2)6-11-4(7(8,9)10)3(15-6)5(13)14/h1-2H3,(H,13,14)

InChI Key

BAHOYLGSCJVZGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with dimethylamine and trifluoromethylating agents. One common method includes the cyclization of a precursor molecule containing the necessary functional groups under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Substituent Position : The placement of CF₃ at position 4 is common in fungicidal and anticancer compounds, enhancing lipophilicity and metabolic stability .
  • Synthesis : Most analogs involve cyclization of thiobenzamide or bromoacetate intermediates, followed by hydrolysis or coupling reactions .
Electronic and Steric Effects
  • Trifluoromethyl (CF₃) : This group increases electronegativity and resistance to oxidative metabolism, a feature shared across analogs .
  • Dimethylamino vs. Methyl: The dimethylamino group enhances basicity (pKa ~8–9) compared to non-amino analogs, influencing solubility in physiological conditions .

Comparative Data Table

Property Target Compound 4-Methyl-2-(4-CF₃-phenyl) 2-Methyl-4-CF₃ 2-(2-F-phenyl)-4-CF₃
Molecular Weight 292.24 g/mol 311.28 g/mol 235.17 g/mol 315.26 g/mol
Melting Point Not reported >200°C 185–190°C >190°C
LogP (Predicted) 2.1 3.5 2.8 3.2
Biological Target N/A Lanosterol demethylase Thifluzamide intermediate Tubulin polymerization

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